2-Methyl-1-butanol
Overview
Description
Synthesis Analysis
The synthesis of 2-Methyl-1-butanol can be achieved through various chemical pathways. One method involves the reaction of 2-methylbutyric acid with thionyl chloride, followed by a reaction with benzene in the presence of anhydrous aluminum chloride as a catalyst. This process leads to the formation of 2-methyl-1-phenyl-1-butanone, which can be further processed to yield 2-methyl-1-butanol (Fan Li-chang, 2008).
Molecular Structure Analysis
The molecular structure of 2-Methyl-1-butanol has been studied using various techniques, including gas electron diffraction and vibrational spectroscopy. These studies provide detailed insights into the conformational preferences and structural parameters of the molecule, which are crucial for understanding its chemical reactivity and physical properties (T. Sakurai et al., 1989).
Chemical Reactions and Properties
2-Methyl-1-butanol participates in a variety of chemical reactions, highlighting its versatility as a chemical reagent. Its reactivity has been explored in the context of combustion processes, where detailed kinetic models have been developed to describe the oxidation of 2-methyl-1-butanol and its isomers. These studies provide insights into the dominant reaction pathways and the influence of molecular structure on combustion properties (Sungwook Park et al., 2015).
Physical Properties Analysis
The physical properties of 2-Methyl-1-butanol, such as density, molar volume, and the effect of temperature on these properties, have been the subject of extensive research. Studies have measured these properties in binary mixtures with other compounds to understand the molecular interactions and behavior of 2-Methyl-1-butanol in solutions (A. Nain et al., 2009).
Chemical Properties Analysis
The chemical properties of 2-Methyl-1-butanol, including its reactivity in various chemical reactions, have been examined through kinetic studies and reaction mechanism analyses. These studies provide a comprehensive understanding of how 2-Methyl-1-butanol behaves under different chemical conditions, offering valuable insights for its application in synthetic chemistry and industrial processes (J. Moss et al., 2008).
Scientific Research Applications
Alternative Fuel and Biofuel Component : 2-Methyl-1-butanol is explored as a next-generation biofuel, suitable for use as an alternative fuel or blending component in combustion engines. Research includes experimental data on its ignition delay times and laminar flame speeds, contributing to a better understanding of its combustion characteristics (Park et al., 2015).
Microbial Fermentation Product : It is produced as a natural by-product in microbial fermentations from amino acid substrates. Advances in metabolic engineering have enhanced the microbial production of 2-Methyl-1-butanol, aiming for industrial applications (Cann & Liao, 2009).
Chemical Synthesis and Analysis : Studies on the production of related compounds like 2-butanol and butanone (methyl ethyl ketone – MEK) involve 2-Methyl-1-butanol as part of the chemical process or as a comparative substance (Ghiaci et al., 2014).
Combustion and Oxidation Research : Investigations into the oxidation chemistry of biofuels have included studies on 2-Methyl-1-butanol, providing insights into its reaction mechanisms and chemical kinetics (Serinyel et al., 2014).
Catalysis and Alcohol Synthesis : Research on catalysts, like promoted “zinc chromite” catalysts, has explored their efficiency in producing higher alcohols, including 2-Methyl-1-butanol, from synthesis gas (Roberts & Sun, 2000).
Engineering Microbial Strains : Engineering efforts in Escherichia coli and other microbes for biofuel production involve 2-Methyl-1-butanol as a target molecule, demonstrating its potential as a sustainable fuel additive or substitute (Connor & Liao, 2008).
Safety and Handling in Chemical Industry : Assessments of the fire and explosion properties of 2-Methyl-1-butanol are crucial for its safe handling in various industrial applications (Ha, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRQEDXDYOZYLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | 2-METHYL-1-BUTANOL | |
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Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027069 | |
Record name | 2-Methyl-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless liquid; cooked roasted aroma with fruity or alcoholic undertones | |
Record name | 1-Butanol, 2-methyl- | |
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Record name | 2-Methyl-1-butanol | |
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Record name | 2-METHYL-1-BUTANOL | |
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Record name | (+\/-)-2-Methyl-1-butanol | |
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Boiling Point |
128 °C @ 760 MM HG, 128.00 to 130.00 °C. @ 760.00 mm Hg, 128 °C | |
Record name | 2-METHYL-1-BUTANOL | |
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Record name | (S)-2-Methyl-1-butanol | |
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Record name | 2-METHYL-1-BUTANOL | |
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Flash Point |
50 °C, 122 °F (50 °C) (OPEN CUP), 50 °C o.c. | |
Record name | 2-Methyl-1-butanol | |
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Record name | 2-METHYL-1-BUTANOL | |
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Record name | 2-METHYL-1-BUTANOL | |
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Solubility |
MISCIBLE WITH ALC & ETHER, Sol in acetone, Water solubility: 30,000 mg/l : 25 °C, Solubility in water, g/100ml at 25 °C: 3.0 (moderate), Very slightly soluble in water; 50% soluble in heptane, triacetin, soluble (in ethanol) | |
Record name | 2-METHYL-1-BUTANOL | |
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Record name | 2-METHYL-1-BUTANOL | |
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Record name | (+\/-)-2-Methyl-1-butanol | |
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Density |
0.816 @ 20 °C/4 °C, Relative density (water = 1): 0.8, 0.815-0.820 | |
Record name | 2-METHYL-1-BUTANOL | |
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Record name | 2-METHYL-1-BUTANOL | |
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Record name | (+\/-)-2-Methyl-1-butanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1208/ | |
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Vapor Density |
3.0 (Air=1), Relative vapor density (air = 1): 3 | |
Record name | 2-METHYL-1-BUTANOL | |
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Record name | 2-METHYL-1-BUTANOL | |
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Vapor Pressure |
3.12 [mmHg], 3.13 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.42 | |
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Product Name |
2-Methyl-1-butanol | |
Color/Form |
COLORLESS LIQ | |
CAS RN |
137-32-6, 34713-94-5, 1565-80-6 | |
Record name | 2-Methyl-1-butanol | |
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Record name | 2-methylbutan-1-ol | |
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Record name | 2-METHYL-1-BUTANOL | |
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Melting Point |
FREEZING POINT: LESS THAN -70 °C | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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